N-(prop-2-yn-1-yl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-prop-2-ynylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDAULFFADFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines. The process is efficient and provides access to diverse guanidines with yields up to 81% under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned one-pot approach. The scalability of this method makes it suitable for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-yn-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Substitution: It can also undergo substitution reactions, where the guanidine group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Formamides: Produced through oxidative formylation reactions.
Substituted Guanidines: Formed through substitution reactions.
Scientific Research Applications
N-(prop-2-yn-1-yl)guanidine hydrochloride has a broad range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV and diabetes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)guanidine hydrochloride involves its role as a photosensitizer in oxidative reactions. Both the starting material and the product can act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Protein Denaturation : Guanidine HCl is a potent denaturant, but methyl substitution (methylguanidine HCl) reduces efficacy, particularly for globin and edestin . The propargyl group’s steric and electronic effects may further alter denaturation capacity.
- Pharmaceutical Relevance : Metformin’s biguanide structure highlights the role of substitution in therapeutic activity, while sulfonyl-substituted derivatives (e.g., ) are explored for crystallinity and stability .
Biological Activity
N-(prop-2-yn-1-yl)guanidine hydrochloride is a synthetic compound with a unique chemical structure that includes a guanidine group and a propynyl chain. This combination imparts distinct biological activities, making it an important subject of research in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C₄H₇N₃·HCl
- CAS Number : 193074-89-4
- Structure : The compound features a guanidine moiety linked to a propynyl group, which enhances its reactivity and biological potential.
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Neuroprotective Effects :
- Similar to other guanidine derivatives, this compound is believed to enhance the release of acetylcholine at nerve terminals, potentially improving synaptic transmission and neuroprotection.
- It may also modulate ion channel activity, affecting depolarization and repolarization rates in muscle cell membranes.
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Oxidative Stress Modulation :
- The compound has been suggested to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions through energy transfer mechanisms. This property may have implications in oxidative stress-related conditions.
- Anti-inflammatory Properties :
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of this compound on neurodegeneration in rodent models. The results indicated significant improvements in cognitive function and reduced neuronal loss in treated groups compared to controls. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokine production in cultured macrophages. The findings indicate its potential application in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 3: Antimicrobial Activity
Research exploring the antimicrobial properties of guanidine derivatives highlighted that this compound exhibited notable activity against certain bacterial strains. This positions the compound as a candidate for further development into novel antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
